2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide
Description
2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide is a heterocyclic compound characterized by a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a thioamide functional group attached via an ethyl linker.
Properties
Molecular Formula |
C6H12N2OS |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)4-8-2-1-5(9)3-8/h5,9H,1-4H2,(H2,7,10) |
InChI Key |
IDMWVAWUPOEMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide typically involves the reaction of pyrrolidine derivatives with ethanethioamide under controlled conditions. The reaction is carried out in the presence of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide is scaled up using bulk manufacturing processes. These processes involve the use of large reactors and continuous flow systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
Scientific Research Applications
2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Ring Size and Flexibility : The pyrrolidine ring (5-membered) in the target compound offers rigidity compared to the 7-membered azepane in the analog, which may influence binding affinity in biological targets.
- Functional Groups : The thioamide group in the target compound contrasts with the thioester in Compound 1 and the amine in the azepane-furan analog, affecting reactivity and metabolic stability.
Analysis :
- Compound 1’s well-documented synthesis and ADMET profiling suggest its viability in drug discovery pipelines, unlike the discontinued analogs .
- The discontinuation of 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide may correlate with synthetic complexity or unfavorable pharmacokinetics (e.g., poor solubility or rapid clearance).
Pharmacological and ADMET Considerations
- Metabolic Stability : Thioesters (as in Compound 1) are prone to hydrolysis, whereas thioamides (target compound) may exhibit slower degradation, enhancing bioavailability .
- Toxicity : Thietane-containing compounds (e.g., Compound 1) could pose hepatotoxicity risks due to reactive intermediate formation, whereas pyrrolidine derivatives are generally better tolerated.
Biological Activity
2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The molecular formula of 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide is with a molecular weight of approximately 162.24 g/mol. Its structure features a pyrrolidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂OS |
| Molecular Weight | 162.24 g/mol |
| IUPAC Name | 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide |
| CAS Number | [Pending] |
The biological activity of 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as signal transduction and metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Cytotoxicity : Some investigations have indicated that it can induce cytotoxic effects in cancer cell lines, making it a candidate for further exploration in cancer therapies.
- Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 30 µM, suggesting potential as a chemotherapeutic agent.
Case Study 3: Neuroprotection in Animal Models
Research involving animal models of neurodegeneration showed that administration of 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide significantly improved cognitive function and reduced neuronal loss in the hippocampus. These findings support its potential role as a neuroprotective agent.
Research Findings Summary
Recent research has focused on elucidating the mechanisms underlying the biological activities of 2-(3-Hydroxypyrrolidin-1-yl)ethanethioamide. Key findings include:
- Target Identification : Studies have aimed at identifying specific protein targets for this compound using proteomic approaches.
- Synergistic Effects : Investigations into the synergistic effects with other known drugs have shown promise in enhancing therapeutic efficacy.
- Safety Profile : Toxicological assessments are ongoing to evaluate the safety profile of the compound for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
